REACTION_CXSMILES
|
[B:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H](C(O)=O)N)=[CH:6][CH:5]=1)([OH:3])[OH:2].BrC1C=CC(C)=CC=1.C(OB(OCC)OCC)C>>[B:1]([C:4]1[CH:15]=[CH:14][C:7]([CH3:8])=[CH:6][CH:5]=1)([OH:3])[OH:2]
|
Name
|
p-Boronophenylalanine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)C1=CC=C(C[C@H](N)C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OB(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |